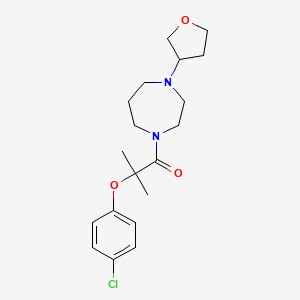
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of piperazine derivative that has been synthesized through a multi-step process involving various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research efforts have been directed toward synthesizing compounds with similar structural features, demonstrating the scientific community's interest in exploring the synthesis, crystal structure, and theoretical studies of similar complex organic compounds. For instance, Huang et al. (2021) focused on the synthesis and crystal structure analysis of boric acid ester intermediates, demonstrating techniques applicable to compounds like "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone." This study provides insights into substitution reactions, structure confirmation via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, alongside DFT studies for conformational and physicochemical property analyses (Huang et al., 2021).
Molecular Interaction and Reaction Mechanisms
The interaction of similar furan and pyrrole derivatives with various nucleophiles and the application of quantum-chemical calculations to understand reaction mechanisms are also areas of interest. Amalʼchieva et al. (2022) studied the interaction of 3H-furan-2-ones with 2-(aminophenyl)methanol, leading to the formation of complex heterocyclic compounds. This work underlines the relevance of studying the molecular interactions and reaction mechanisms of compounds with furan components for developing new chemical entities (Amalʼchieva et al., 2022).
Pharmaceutical and Biological Applications
Several studies have synthesized and evaluated derivatives of structurally similar compounds for their biological and pharmaceutical activities. For example, Malik and Khan (2014) synthesized and evaluated a series of novel compounds for their anticonvulsant activities, highlighting the potential therapeutic applications of complex organic molecules in drug discovery and development (Malik & Khan, 2014).
Corrosion Inhibition
The application of organically complex compounds, including those with furan and piperazine components, in corrosion inhibition represents another area of interest. Singaravelu and Bhadusha (2022) explored the corrosion inhibition of mild steel using organic inhibitors, a study that underscores the relevance of such compounds in materials science and engineering (Singaravelu & Bhadusha, 2022).
Eigenschaften
IUPAC Name |
[4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-5-3-14(4-6-16)15-12-17(22-13-15)19(25)23-7-9-24(10-8-23)20(26)18-2-1-11-27-18/h1-6,11-13,22H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRODNRVGNLMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate](/img/structure/B2579091.png)

![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2579094.png)

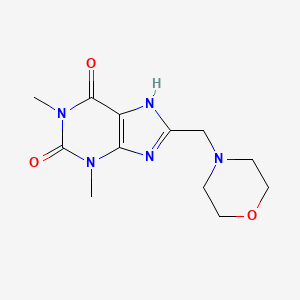
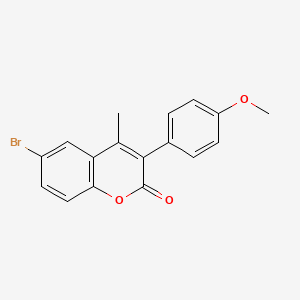

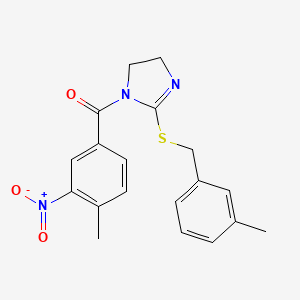
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine](/img/structure/B2579106.png)
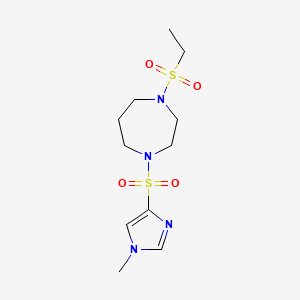
![2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579110.png)
![N,N'-(piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2579113.png)
